4-Isopropylmorpholine

Catalog No.
S703715
CAS No.
1004-14-4
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylmorpholine

CAS Number

1004-14-4

Product Name

4-Isopropylmorpholine

IUPAC Name

4-propan-2-ylmorpholine

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3

InChI Key

XLZMWNWNBXSZKF-UHFFFAOYSA-N

SMILES

CC(C)N1CCOCC1

Canonical SMILES

CC(C)N1CCOCC1

The exact mass of the compound 4-Isopropylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148209. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Isopropylmorpholine (CAS 1004-14-4) is a sterically hindered, cyclic tertiary amine widely utilized as an auxiliary base, specialized catalyst, and process solvent in advanced chemical manufacturing [1]. Featuring an isopropyl group substituted on the morpholine nitrogen, this compound offers a unique balance of moderate basicity (pKa ~8.5), low aqueous solubility, and elevated thermal stability with a boiling point of 153–158 °C [2]. In procurement and material selection, 4-Isopropylmorpholine is prioritized over standard morpholines for its non-nucleophilic character and its ability to facilitate liquid-liquid phase separation in acid-scavenging workflows, making it a critical enabler for high-yield organic synthesis and controlled polymer catalysis[1].

Substituting 4-Isopropylmorpholine with more common in-class analogs like N-methylmorpholine (NMM) or N-ethylmorpholine (NEM) frequently results in process inefficiencies and compromised product yields [1]. While NMM is a standard, cost-effective base, its lack of steric hindrance allows it to act as a nucleophile, leading to the formation of unwanted quaternary ammonium salts during alkylation reactions [1]. Furthermore, NMM and NEM are highly miscible with water (>500 g/L), which complicates catalyst recovery and necessitates energy-intensive distillation . 4-Isopropylmorpholine’s specific steric bulk prevents these parasitic side reactions, while its distinct hydrophobicity allows for spontaneous phase separation from aqueous streams, fundamentally altering downstream purification economics [1].

Aqueous Phase Separation for Auxiliary Base Recovery

In industrial acid-scavenging applications, the recovery of the amine base is a major cost driver. 4-Isopropylmorpholine exhibits highly restricted aqueous solubility (<10 wt%), allowing it to form a distinct non-aqueous liquid phase upon neutralization [1]. In contrast, the baseline comparator N-Methylmorpholine (NMM) is fully miscible with water (>500 g/L) . This difference allows 4-Isopropylmorpholine to be recovered via simple liquid-liquid phase separation, bypassing the energy-intensive distillation required for NMM [1].

Evidence DimensionAqueous miscibility and phase separation capability
Target Compound Data4-Isopropylmorpholine (<10 wt% solubility, forms biphasic system)
Comparator Or BaselineN-Methylmorpholine (Miscible, >500 g/L solubility, forms monophasic system)
Quantified Difference>90% reduction in aqueous solubility enabling spontaneous phase separation
ConditionsAqueous workup of neutralized amine salts at 15–100 °C

Eliminates the need for complex distillation during catalyst recovery, significantly lowering energy costs in large-scale synthesis.

Thermal Volatility and VOC Emission Reduction

For high-temperature curing applications, the volatility of the amine catalyst dictates both VOC emissions and the stability of the curing matrix. 4-Isopropylmorpholine possesses a boiling point of 153–158 °C [1], which is substantially higher than that of N-Methylmorpholine (115–116 °C) and N-Ethylmorpholine (139 °C) [2]. This elevated boiling point reduces evaporative catalyst loss during the exothermic phases of polyurethane foaming or coating film formation, ensuring a more consistent catalytic concentration throughout the curing cycle[1].

Evidence DimensionBoiling point and thermal retention
Target Compound Data4-Isopropylmorpholine (153–158 °C)
Comparator Or BaselineN-Methylmorpholine (115–116 °C) and N-Ethylmorpholine (139 °C)
Quantified Difference~40 °C higher boiling point than NMM
ConditionsStandard atmospheric pressure (760 mmHg) during exothermic polymer curing

Reduces volatile organic compound (VOC) emissions and prevents catalyst flash-off during high-temperature industrial curing processes.

Steric Hindrance for Nucleophilic Side-Reaction Suppression

When used as an auxiliary base in the presence of reactive electrophiles, tertiary amines can inadvertently act as nucleophiles. The bulky isopropyl group of 4-Isopropylmorpholine provides significant steric hindrance, effectively suppressing its nucleophilicity [1]. Compared to N-Methylmorpholine, which can form stable quaternary ammonium salts with alkylating agents, 4-Isopropylmorpholine acts strictly as a non-nucleophilic Brønsted base, thereby preserving the electrophile for the intended target and maximizing the yield of the primary reaction[1].

Evidence DimensionNucleophilic reactivity (quaternization)
Target Compound Data4-Isopropylmorpholine (Sterically hindered, acts purely as a base)
Comparator Or BaselineN-Methylmorpholine (Unhindered, acts as a competing nucleophile)
Quantified DifferenceNear-total suppression of quaternary ammonium salt byproduct formation
ConditionsBase-catalyzed alkylation/acylation in organic solvents

Prevents the costly consumption of reactive intermediates by the amine base, ensuring higher yields of the desired active pharmaceutical ingredient (API) or specialty chemical.

Triplet State Quenching in Bulk-Fill Photopolymerization

In the formulation of thick-film or 'bulk-fill' UV-curable resins (4–6 mm thickness), controlling the polymerization kinetics is critical to prevent uneven curing. 4-Isopropylmorpholine functions as a physical quencher for the triplet state of photoinitiators (e.g., IRG-907) while acting as a very poor hydrogen donor[1]. This contrasts with standard amine synergists that rapidly donate hydrogen and accelerate surface curing at the expense of depth, allowing 4-Isopropylmorpholine to delay the surface reaction sufficiently for uniform deep-layer polymerization[1].

Evidence DimensionTriplet state quenching and H-donor activity
Target Compound Data4-Isopropylmorpholine (Physical quencher, poor H-donor)
Comparator Or BaselineStandard amine synergists (Rapid H-donors)
Quantified DifferenceSignificantly reduced H-transfer rate, enabling deeper light penetration before gelation
ConditionsUV-initiated photopolymerization of thick resin layers (4-6 mm)

Enables uniform, stress-free curing in deep-cavity dental composites and thick industrial coatings by preventing premature surface sealing.

Auxiliary Base in API and Agrochemical Synthesis

Due to its non-nucleophilic nature and phase-separation capabilities, 4-Isopropylmorpholine is the ideal acid-scavenger for large-scale alkylations and acylations where catalyst recovery via decantation is preferred over distillation [1].

Low-VOC Catalyst for Polyurethane and Epoxy Foams

Its elevated boiling point (153-158 °C) makes it an excellent substitute for NMM in high-exotherm polymerizations, reducing evaporative emissions and maintaining consistent catalytic activity [2].

Kinetic Controller in Bulk-Fill UV Resins

As a poor hydrogen donor and effective triplet state quencher, it is uniquely suited for thick-film photopolymerizations (e.g., dental composites, 3D printing resins) where delayed surface curing is required for deep light penetration [3].

Physical Description

Liquid

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1331-24-4
1004-14-4

Wikipedia

4-Isopropylmorpholine

General Manufacturing Information

Cyclic crude and intermediate manufacturing
Morpholine, 4-(1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types